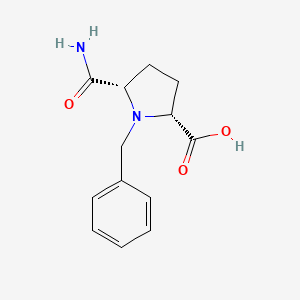
(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamoyl group. The racemic mixture contains equal amounts of two enantiomers, making it a valuable subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of a suitable pyrrolidine derivative with benzyl bromide under basic conditions to introduce the benzyl group
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
- rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid
- rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride
Uniqueness
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for studying stereochemical effects and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18)/t10-,11+/m0/s1 |
Clé InChI |
PNBWAXVIQYEOSL-WDEREUQCSA-N |
SMILES isomérique |
C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


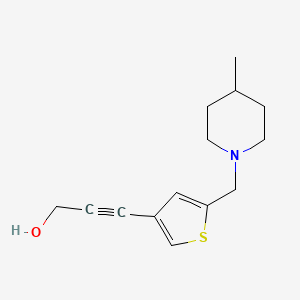



![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
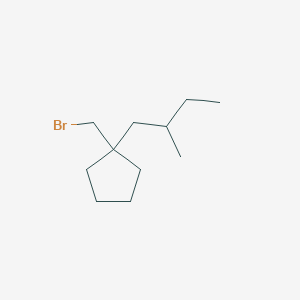
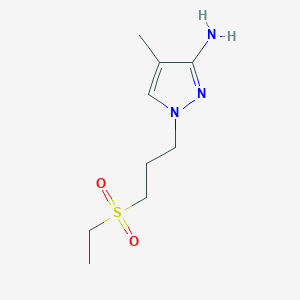
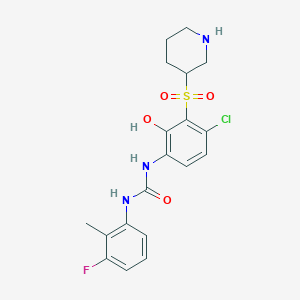
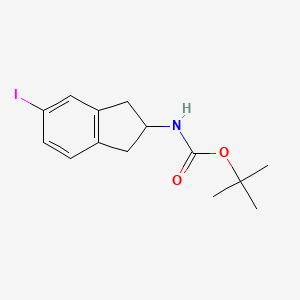
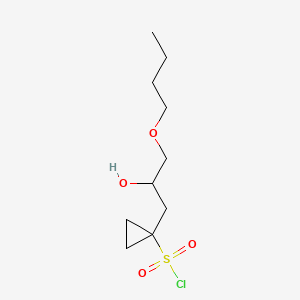


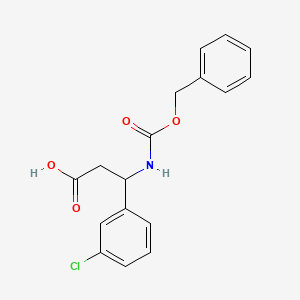
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
